Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/2), a family of intracellular, non-receptor tyrosine kinases [, ]. This compound has attracted significant attention in scientific research due to its ability to modulate cytokine signaling pathways implicated in various inflammatory and autoimmune diseases [, , ]. Ruxolitinib phosphate is considered a valuable tool for investigating the role of the JAK-STAT pathway in various biological processes [, ].
Ruxolitinib phosphate exerts its biological effects by selectively inhibiting JAK1 and JAK2, two tyrosine kinases involved in the JAK-STAT signaling pathway [, , ]. This pathway is crucial for transmitting signals from cytokines and growth factors, influencing cellular processes like proliferation, differentiation, and immune responses [, ]. By inhibiting JAK1/2, ruxolitinib phosphate disrupts the phosphorylation cascade within the JAK-STAT pathway, ultimately leading to a decrease in the production and activity of pro-inflammatory cytokines implicated in various diseases [, ].
While the provided papers do not provide a comprehensive analysis of the physical and chemical properties of ruxolitinib phosphate, one study mentions the characterization of a topical nanoliposomal formulation containing the drug []. This characterization included parameters such as particle size (218±2 nm), entrapment efficiency (67%), and drug loading (8%) []. The study also evaluated the formulation's pH, density, viscosity, and stability under specific storage conditions []. These properties are relevant for understanding the behavior and delivery of ruxolitinib phosphate in a topical formulation.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6